20-脱氧英根醇 3-天使酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

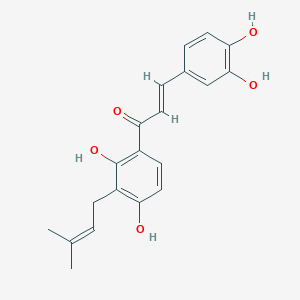

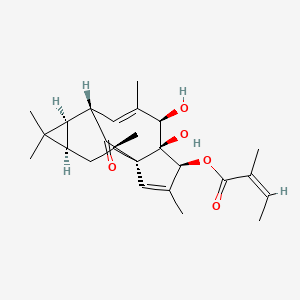

20-Deoxyingenol 3-angelate is a diterpenoid compound derived from the Euphorbia species. It is structurally related to ingenol, a well-known diterpenoid, and has gained attention for its potential therapeutic applications, particularly in dermatology. This compound is characterized by its unique chemical structure, which includes a 3-angeloyl moiety.

科学研究应用

Chemistry: It serves as a model compound for studying diterpenoid synthesis and reactivity.

Biology: It is used to investigate cellular processes, including apoptosis and autophagy.

Medicine: It has shown promise in treating skin conditions like actinic keratosis and has potential anti-cancer properties.

Industry: It is explored for its potential use in developing new pharmaceuticals and cosmetic products

作用机制

Target of Action

The primary target of 20-Deoxyingenol 3-angelate (DI3A) is the Natural Killer (NK) cells . NK cells are a type of cytotoxic lymphocyte critical to the innate immune system. They play a crucial role in the rejection of tumors and cells infected by viruses .

Mode of Action

DI3A interacts with its targets, the NK cells, by increasing their degranulation and interferon-gamma secretion . Degranulation is a cellular process that releases antimicrobial cytotoxic molecules from secretory vesicles called granules found inside some cells. Interferon-gamma is a dimerized soluble cytokine that is the only member of the type II class of interferons .

Biochemical Pathways

The affected pathway is the immune response pathway involving NK cells . The enhancement of NK cell tumoricidal activity by DI3A leads to increased immune response against tumor cells . The downstream effects include increased cytotoxicity towards tumor cells .

Pharmacokinetics

It’s known that di3a ishardly metabolized by Caenorhabditis elegans , a model organism often used in biological studies . This suggests that DI3A might have good bioavailability due to its resistance to metabolism .

Result of Action

The molecular and cellular effects of DI3A’s action include increased degranulation and interferon-gamma secretion of NK cells , leading to enhanced NK cell tumoricidal activity . This results in increased immune response against tumor cells .

生化分析

Biochemical Properties

20-Deoxyingenol 3-angelate plays a crucial role in biochemical reactions, particularly as an activator of protein kinase C (PKC). This compound induces significant platelet aggregation and phosphorylation of PKC substrates in platelets . It interacts with various enzymes and proteins, including PKC isotypes, which are involved in signal transduction pathways. The nature of these interactions involves the activation of PKC, leading to downstream signaling events that affect cellular functions .

Cellular Effects

20-Deoxyingenol 3-angelate exerts profound effects on various cell types and cellular processes. It enhances the degranulation and interferon-gamma secretion of natural killer (NK) cells, thereby boosting their tumoricidal activity . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating PKC and promoting the phosphorylation of its substrates . This compound also induces mitophagy, a process that eliminates damaged mitochondria, thereby protecting cells from oxidative stress-induced apoptosis .

Molecular Mechanism

The molecular mechanism of 20-Deoxyingenol 3-angelate involves its binding interactions with PKC, leading to the activation of this enzyme. This activation triggers a cascade of signaling events, including the phosphorylation of downstream targets. Additionally, 20-Deoxyingenol 3-angelate promotes the nuclear translocation of transcription factor EB (TFEB), which enhances autophagy and lysosome biogenesis . These molecular interactions result in changes in gene expression and cellular responses to stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Deoxyingenol 3-angelate change over time. The compound is stable under specific conditions but may degrade over extended periods. Studies have shown that it can significantly improve neural cell apoptosis and promote functional recovery after spinal cord injury over time . Long-term effects include sustained activation of autophagy and mitophagy, which contribute to cellular homeostasis and protection against oxidative damage .

Dosage Effects in Animal Models

The effects of 20-Deoxyingenol 3-angelate vary with different dosages in animal models. At lower doses, it enhances NK cell activity and promotes tumoricidal effects . At higher doses, it can act as a tumor promoter and induce adverse effects such as significant platelet aggregation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

20-Deoxyingenol 3-angelate is involved in metabolic pathways that include the activation of PKC and the promotion of autophagy. It interacts with enzymes such as TFEB, which regulates lysosome biogenesis and autophagy-related genes . These interactions influence metabolic flux and the levels of metabolites involved in cellular stress responses and homeostasis .

Transport and Distribution

Within cells and tissues, 20-Deoxyingenol 3-angelate is transported and distributed through interactions with transporters and binding proteins. It accumulates in specific cellular compartments, such as lysosomes, where it exerts its effects on autophagy and lysosome biogenesis . The compound’s localization is influenced by its interactions with PKC and other signaling molecules .

Subcellular Localization

20-Deoxyingenol 3-angelate is primarily localized in lysosomes, where it enhances lysosomal enzyme activities and promotes the degradation of cellular waste . This subcellular localization is directed by targeting signals and post-translational modifications that facilitate its accumulation in lysosomal compartments . The compound’s activity in lysosomes is crucial for its role in autophagy and cellular homeostasis.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 20-Deoxyingenol 3-angelate typically involves the esterification of 20-deoxyingenol with angelic acid. The process begins with the isolation of 20-deoxyingenol from natural sources or its synthesis through multi-step organic reactions. The esterification reaction is carried out under controlled conditions, often using a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of 20-Deoxyingenol 3-angelate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: 20-Deoxyingenol 3-angelate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and temperatures

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

相似化合物的比较

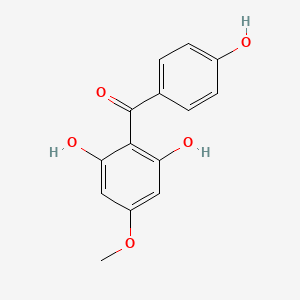

Ingenol mebutate: Another ingenane-type diterpenoid used for treating actinic keratosis.

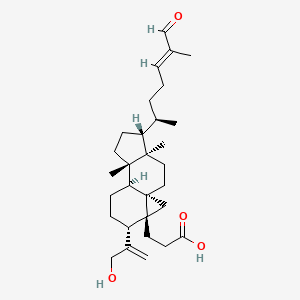

17-Acetoxyingenol 3-angelate 20-acetate: A structurally similar compound with higher keratinocyte inhibitory activity.

17-Acetoxyingenol 3 angelate 5,20-diacetate: Another similar compound with potential therapeutic applications

Uniqueness: 20-Deoxyingenol 3-angelate is unique due to its specific esterification at the 3-position with angelic acid, which imparts distinct biological activities. Its ability to activate PKC and promote autophagy sets it apart from other similar compounds .

属性

CAS 编号 |

75567-38-3 |

|---|---|

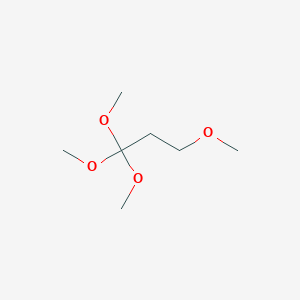

分子式 |

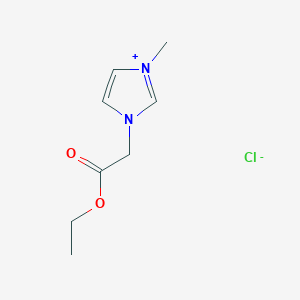

C25H34O5 |

分子量 |

414.5 g/mol |

IUPAC 名称 |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |

InChI 键 |

UQOWJJGOQJONCI-IOJPPDBGSA-N |

SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |

规范 SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。